molecular formula C18H19N3O2S B2965966 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide CAS No. 946250-41-5

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide

Cat. No.: B2965966
CAS No.: 946250-41-5
M. Wt: 341.43
InChI Key: VOPFKULRWWFQNY-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide is a synthetic small molecule with a molecular formula of C 17 H 17 N 3 O 2 S and a molecular weight of 327.4 g/mol . Its structure is based on the thiazolo[3,2-a]pyrimidine scaffold, a bicyclic ring system known to be of significant interest in medicinal chemistry due to its broad pharmacological potential . As a derivative of this privileged scaffold, this compound is a candidate for investigation in multiple research areas. Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied and reported to exhibit diverse biological activities, including anti-inflammatory , antimicrobial , and analgesic effects . Some analogues function as potent COX-2 inhibitors , while others have demonstrated antitubercular and antitumor properties . The presence of the 4-phenylbutanamide moiety may further influence its pharmacokinetic profile and target binding affinity. This compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12-11-24-18-19-13(2)16(17(23)21(12)18)20-15(22)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPFKULRWWFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound is characterized by the presence of a phenylbutanamide moiety, which enhances its lipophilicity and may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. This inhibition is likely mediated through competitive binding at the active site of these enzymes.
  • Receptor Modulation : It acts as a positive allosteric modulator for the GluN2A subunit of the NMDA receptor, which can enhance synaptic plasticity and cognitive functions .
  • Antitumor Activity : In vitro studies indicate significant cytotoxic effects against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. Notably, it exhibits low cytotoxicity towards normal liver cells, suggesting a favorable selectivity profile .

Antitumor Activity

Research has demonstrated that this compound shows promising antitumor activity. The following table summarizes its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (μM) Selectivity Index
M-HeLa12.5High
MCF-715.0Moderate
Chang Liver>50Low

IC50 values represent the concentration required to inhibit cell growth by 50%.

Antibacterial and Antifungal Activity

In addition to antitumor properties, preliminary studies suggest that this compound may possess antibacterial and antifungal activities. It was evaluated against common pathogens with results indicating moderate effectiveness:

Pathogen Activity
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansModerate

Case Studies

  • Cytotoxicity Against Cancer Cells : A study reported that this compound exhibited cytotoxicity two times higher than the reference drug Sorafenib against M-HeLa cells . This highlights its potential as an alternative therapeutic agent in oncology.
  • Selectivity Towards Normal Cells : The compound demonstrated significantly lower toxicity towards Chang liver cells compared to tumor cells, suggesting a promising therapeutic window for further development .

Comparison with Similar Compounds

Structural Analog Overview

The target compound shares structural homology with several amide-substituted thiazolo[3,2-a]pyrimidines. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Features CAS Number Reference
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide C₁₇H₁₇N₃O₃S 343.4 4-ethoxybenzamide substituent 946223-08-1
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide C₂₃H₂₁N₃O₂S 403.5 3,3-diphenylpropanamide substituent 946250-57-3
5-chloro-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide C₁₆H₁₄ClN₃O₃S 363.8 5-chloro-2-methoxybenzamide substituent 946305-95-9
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide C₂₀H₁₈N₃O₃S 380.4 (estimated) 4-methoxyphenyl and phenylamide substituents 313705-12-3

Substituent Effects on Physicochemical Properties

  • Aliphatic vs. Aromatic Chains: The 4-phenylbutanamide group in the target compound introduces a longer aliphatic chain compared to benzamide derivatives (e.g., 4-ethoxybenzamide in ). This may enhance lipophilicity and influence solubility in non-polar solvents.
  • Steric Effects : The 3,3-diphenylpropanamide substituent in introduces significant steric bulk, which could hinder molecular packing in crystalline states or interactions with biological targets.

Crystallographic and Conformational Insights

Related thiazolo[3,2-a]pyrimidine derivatives exhibit distinct conformational features:

  • Ring Puckering : The central pyrimidine ring in analogs adopts a flattened boat conformation, as observed in ethyl 7-methyl-3-oxo-5-phenyl derivatives (dihedral angle of 80.94° between fused thiazolopyrimidine and benzene rings) .
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal intermolecular C–H···O hydrogen bonds, which stabilize crystal packing. The target compound’s 4-phenylbutanamide group may participate in similar interactions, influencing solubility and stability.

Q & A

[Basic] What are the key steps to optimize the synthesis of thiazolo[3,2-a]pyrimidine derivatives like N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide?

Methodological Answer:
Optimization involves:

  • Reaction Conditions: Refluxing intermediates (e.g., thiazolo-pyrimidine precursors) in a 1:1 mixture of glacial acetic acid and acetic anhydride with sodium acetate as a catalyst for 8–10 hours to enhance cyclization efficiency .
  • Purification: Recrystallization from ethyl acetate/ethanol (3:2) yields high-purity crystals, as demonstrated in analogous thiazolo-pyrimidine syntheses .
  • Yield Improvement: Adjusting molar ratios of precursors (e.g., benzaldehyde derivatives) and monitoring reaction progress via TLC to minimize side products .

[Advanced] How can computational methods streamline reaction design for novel thiazolo[3,2-a]pyrimidine analogs?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Reaction Path Search: Tools like the International Consortium for Reaction Design and Discovery (ICReDD) integrate computational and experimental data to identify optimal conditions (e.g., solvent systems, catalysts) .
  • Feedback Loops: Validate computational predictions with experimental data (e.g., NMR, X-ray diffraction) to refine models iteratively .

[Basic] What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., methyl groups at C3/C7, phenyl at C4) and assess purity .
  • IR Spectroscopy: Identify carbonyl (C=O) and amide (N-H) stretches to verify functional groups .
  • X-ray Diffraction: Resolve stereochemistry and intermolecular interactions (e.g., C–H···O hydrogen bonds) via single-crystal analysis .

[Advanced] How can discrepancies in crystallographic data (e.g., R factors, bond lengths) be resolved during structural validation?

Methodological Answer:

  • Parameter Refinement: Iteratively adjust thermal displacement parameters (UeqU_{eq}) and hydrogen atom placements in software like SHELXL to achieve R factors < 0.06 .
  • Validation Tools: Cross-reference with databases (e.g., Cambridge Structural Database) to compare bond lengths/angles with structurally similar thiazolo-pyrimidines .
  • Hydrogen Bond Analysis: Map bifurcated C–H···O interactions (e.g., chains along the c-axis) to confirm packing stability .

[Basic] What experimental strategies are recommended for isolating stereoisomers of this compound?

Methodological Answer:

  • Chromatography: Use preparative HPLC with chiral columns (e.g., cellulose-based) to separate enantiomers .
  • Crystallization: Exploit differential solubility of isomers in ethanol/ethyl acetate mixtures, as seen in (Z)-isomer isolation .
  • Dynamic NMR: Monitor temperature-dependent coalescence of signals to identify stereodynamic behavior .

[Advanced] How can researchers evaluate the compound’s stability under physiological conditions for pharmacological studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures (e.g., mp 427–428 K) to assess thermal stability .
  • Hydrolytic Stability: Incubate in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products .
  • Photostability: Expose to UV light (λ = 254 nm) and monitor structural changes via UV-Vis spectroscopy .

[Basic] What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • MIC Determination: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Studies: Monitor bacterial viability over 24 hours to assess bactericidal vs. bacteriostatic effects .
  • Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining in Candida albicans models .

[Advanced] What strategies can reconcile conflicting bioactivity data between computational predictions and experimental results?

Methodological Answer:

  • Docking Validation: Re-run molecular docking (e.g., AutoDock Vina) with corrected protein structures (PDB: 1M17) to account for flexible binding pockets .
  • SAR Analysis: Synthesize derivatives with modified substituents (e.g., replacing phenyl with pyridyl) to test structure-activity hypotheses .
  • Metabolic Profiling: Use hepatic microsomes to identify metabolites that may interfere with activity assays .

[Basic] How can researchers ensure batch-to-batch consistency in compound synthesis?

Methodological Answer:

  • QC Protocols: Implement HPLC purity checks (>95%) and melting point consistency tests (e.g., 427–428 K) .
  • Standardized Solvents: Use anhydrous acetic acid and freshly distilled ethyl acetate to minimize variability .
  • NMR Fingerprinting: Compare 1H^1H NMR spectra across batches for identical peak patterns .

[Advanced] What mechanistic insights can be gained from kinetic studies of thiazolo-pyrimidine reactions?

Methodological Answer:

  • Rate Law Determination: Monitor reaction progress via in situ IR to track carbonyl intermediate formation .
  • Isotope Labeling: Use 18O^{18}O-labeled acetic anhydride to elucidate cyclization steps via mass spectrometry .
  • Computational Modeling: Map potential energy surfaces (PES) to identify rate-limiting steps (e.g., Schiff base formation) .

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